5-Hydroxyquinoline
Overview
Description
5-Hydroxyquinoline is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been used as an internal standard in the reaction to measure morphine concentration in serum or plasma. It also acts as a lipophilic chelator and it decreased the rate of deoxygenation .
Synthesis Analysis
A series of 5-hydroxyquinolines has been prepared via the Skraup reaction . In another synthesis, 5-chloro-8-hydroxyquinoline reacted with ciprofloxacin in the presence of paraformaldehyde in ethanol to afford the hybrid product .
Molecular Structure Analysis
The crystal structure of 5-ethoxymethyl-8-hydroxyquinoline, a derivative of 5-Hydroxyquinoline, was determined by X-ray powder diffraction pattern. The crystal system is orthorhombic with Pbca space group and eight molecules per unit cell .
Chemical Reactions Analysis
5-Hydroxyquinoline was used as an internal standard in the reaction to measure morphine concentration in serum or plasma. It was also used as a lipophilic chelator and it decreased the rate of deoxygenation . A comprehensive spectroscopic, solvatochromic and photochemical analysis of 5-hydroxyquinoline and 8-hydroxyquinoline mono-azo dyes was performed .
Scientific Research Applications
Metal Complex Synthesis and Characterization
5-Hydroxyquinoline is used in synthesizing novel ligands and metal complexes with potential antimicrobial activity. Patel and Patel (2017) explored the synthesis of divalent transition metal complexes using a derivative of 5-hydroxyquinoline, demonstrating their antimicrobial properties (Patel & Patel, 2017).
Antifungal Applications
5-Hydroxyquinoline derivatives have been investigated for their antifungal mechanisms. Pippi et al. (2018) studied the antifungal action of these derivatives on Candida spp. and dermatophytes, highlighting their potential as new drugs for fungal infections (Pippi et al., 2018).
Development of Novel Drugs
Li and Xu (2008) synthesized 5-substituted 8-hydroxyquinoline derivatives, highlighting their potential in exploring applications for metalloquinolates in various fields (Li & Xu, 2008).
Alzheimer's Disease Research
Yang et al. (2018) designed multitargeted 8-hydroxyquinoline derivatives for Alzheimer's disease treatment, showing significant inhibitory effects against Aβ1-42 aggregation and potential antioxidant properties (Yang et al., 2018).
Liposome-Water Partitioning Studies
Kaiser and Escher (2006) explored the interactions of copper and 8-hydroxyquinolines on liposome-water partitioning, relevant for understanding bioavailability and toxicity of metal-organic compound mixtures (Kaiser & Escher, 2006).
Supramolecular Chemistry
Albrecht, Fiege, and Osetska (2008) discussed the applications of 8-hydroxyquinoline derivatives in creating new supramolecular sensors and devices, highlighting their renaissance in synthetic coordination chemistry (Albrecht, Fiege, & Osetska, 2008).
Neuroblastoma Cell Research
Suwanjang, Prachayasittikul, and Prachayasittikul (2016) studied the effects of 8-hydroxyquinoline derivatives on human neuroblastoma cells under high glucose, revealing their potential in ameliorating high glucose toxicity (Suwanjang, Prachayasittikul, & Prachayasittikul, 2016).
Drug Delivery Systems
Jia et al. (2020) developed an 8-hydroxyquinoline functionalized organic covalent framework for potential use in drug transport and controlled release, showing enhanced drug loading and pH-sensitive release capabilities (Jia et al., 2020).
Safety And Hazards
5-Hydroxyquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Chronic exposure may cause nausea and vomiting, higher exposure causes unconsciousness. Symptoms of overexposure may be headache, dizziness, tiredness, nausea and vomiting .
Future Directions
Compounds containing the 8-Hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds. Several described compounds in this review could act leads for the development of drugs against numerous diseases including cancer .
properties
IUPAC Name |
quinolin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYESAYHWISMZOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870625 | |
Record name | Quinolin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 5-Hydroxyquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11276 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00033 [mmHg] | |
Record name | 5-Hydroxyquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11276 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
5-Hydroxyquinoline | |
CAS RN |
578-67-6 | |
Record name | 5-Hydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=578-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxyquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Quinolinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405729 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinolin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinolin-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-HYDROXYQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4M78J3XW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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